molecular formula C11H12INO2 B1340906 Benzyl 3-iodoazetidine-1-carboxylate CAS No. 939759-26-9

Benzyl 3-iodoazetidine-1-carboxylate

Cat. No.: B1340906
CAS No.: 939759-26-9
M. Wt: 317.12 g/mol
InChI Key: SNXKRIUJMHHPOB-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure

The molecular architecture of benzyl 3-iodoazetidine-1-carboxylate is characterized by a four-membered saturated heterocycle containing one nitrogen atom, designated as the azetidine core structure. The compound bears the systematic International Union of Pure and Applied Chemistry name "this compound" and is registered under Chemical Abstracts Service number 939759-26-9. The molecular formula C11H12INO2 indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.

The azetidine ring system forms the central scaffold of the molecule, with the nitrogen atom at position 1 bearing a benzyl carboxylate protecting group. This carboxylate functionality provides both steric protection and electronic stabilization to the nitrogen center, while simultaneously offering a handle for further synthetic manipulations. The iodine substituent occupies the 3-position of the azetidine ring, creating a highly reactive electrophilic center that facilitates nucleophilic substitution reactions and other synthetic transformations. The benzyl group consists of a phenylmethyl moiety (C6H5CH2-) that contributes to the overall molecular stability through resonance stabilization and provides additional steric bulk around the nitrogen atom.

Stereochemical Considerations and Conformational Analysis

The stereochemical analysis reveals that the 3-position of the azetidine ring constitutes a chiral center when the iodine substituent is present, though the compound is typically employed as a racemic mixture in synthetic applications. The four-membered ring geometry imposes significant conformational constraints, with bond angles deviating substantially from ideal tetrahedral geometry due to ring strain. This ring strain contributes to the enhanced reactivity of the azetidine system compared to larger ring homologs and represents a driving force for ring-opening reactions under appropriate conditions.

The benzyl carboxylate group adopts a conformation that minimizes steric interactions with both the azetidine ring and the iodine substituent. Computational studies suggest that the carboxylate oxygen atoms can participate in weak intramolecular interactions that influence the overall molecular conformation and potentially affect the compound's reactivity patterns. The carbon-iodine bond length of approximately 2.09 Å places the iodine atom in an optimal position for nucleophilic attack, contributing to the compound's utility as an alkylating agent and synthetic intermediate.

Properties

IUPAC Name

benzyl 3-iodoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXKRIUJMHHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585721
Record name Benzyl 3-iodoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-26-9
Record name Benzyl 3-iodoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Protected Azetidine Precursors

One classical approach involves starting from benzyl azetidine-1-carboxylate derivatives and introducing iodine at the 3-position through nucleophilic substitution or halodecarboxylation reactions.

  • Iododecarboxylation Route:
    This method uses N-iodo reagents such as N-iodosuccinimide (NIS) or N-iodo amides to convert azetidine-3-carboxylic acid derivatives into 3-iodoazetidines. The reaction is often performed under mild conditions, sometimes with irradiation to facilitate radical formation. The iodide is introduced by replacing the carboxyl group with iodine, yielding the 3-iodoazetidine derivative with retention of the carbamate protecting group.
    This approach is efficient and can achieve yields around 75% for Boc-protected analogs, which can be adapted for benzyl carbamate protection.

  • Mesylate Displacement:
    Another method involves preparing a mesylate intermediate from the corresponding 3-hydroxyazetidine derivative, followed by nucleophilic substitution with potassium iodide (KI) in polar aprotic solvents like DMSO. This SN2 displacement introduces the iodine atom at the 3-position. This method, however, can be lengthy and requires multiple steps including protection group manipulations.

One-Pot Synthesis via 1-Azabicyclo[1.1.0]butane (ABB) Intermediate

A more streamlined and modern approach uses the highly strained bicyclic intermediate 1-azabicyclo[1.1.0]butane (ABB) to construct the azetidine ring and introduce the iodine substituent in a one-pot sequence:

  • Stepwise Process:

    • Preparation of ABB in situ by treatment of a hydrobromide salt precursor (derived from allylamine) with phenyllithium.
    • Subsequent reaction of ABB with an electrophile (e.g., benzyl chloroformate for Cbz protection) and sodium iodide (NaI) in acetonitrile.
    • The ABB acts as a nucleophile, generating a carbocation intermediate at C3, which is trapped by iodide to form the 3-iodoazetidine ring system.
  • Advantages:
    This method is rapid, scalable to gram quantities, and yields protected 3-iodoazetidines in high yields (~81%). It avoids lengthy protection/deprotection sequences and allows for easy variation of protecting groups and halides.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Scale Notes
Iododecarboxylation Boc-protected azetidine-3-carboxylic acid N-iodosuccinimide (NIS), irradiation ~75 Gram-scale Mild conditions, radical mechanism
Mesylate Displacement 3-Hydroxyazetidine derivative Mesylation, KI in DMSO Moderate Multi-step Lengthy, requires protection group swaps
One-pot ABB Route Hydrobromide salt of allylamine PhLi, NaI, benzyl chloroformate, MeCN 81 Gram-scale Rapid, scalable, versatile for substitutions
Iron-catalyzed cross-coupling Benzyl 3-iodoazetidine-1-carboxylate Fe(acac)3, TMEDA, Grignard reagents 40-67 Milligram For further functionalization, not direct synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 3-position serves as an excellent leaving group, enabling diverse nucleophilic substitution reactions.

Table 1: Representative Nucleophilic Substitutions

ReagentConditionsProductYieldSources
Potassium acetateDMSO, 80°C, 24hBenzyl 3-acetoxyazetidine-1-carboxylate75%
Potassium hydroxideH₂O, rt, 30minBenzyl 3-hydroxyazetidine-1-carboxylate85%
Sodium azideDMF, 60°C, 12hBenzyl 3-azidoazetidine-1-carboxylate68%

These reactions leverage the azetidine ring’s strain and the iodine’s leaving-group ability. The acetoxy derivative is a precursor for further functionalization, while the hydroxy analog is pivotal in medicinal chemistry .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Iron-Catalyzed Alkyl Heck-Type Coupling

Benzyl 3-iodoazetidine-1-carboxylate undergoes radical-mediated coupling with vinylarenes under Fe(OTf)₂ catalysis. The reaction involves:

  • Radical generation : Fe(II) oxidizes TBPB to produce methyl radicals.
  • Iodine abstraction : Methyl radicals abstract iodine, forming an alkyl radical.
  • Addition to alkenes : The alkyl radical adds to vinylarenes, yielding benzylated azetidines .

Negishi Coupling

Using Pd catalysis, this compound couples with arylzinc reagents to form 3-arylazetidines. For example:

  • Reaction : this compound + p-tolylzinc bromide → Benzyl 3-(p-tolyl)azetidine-1-carboxylate
  • Yield : 82% (optimized conditions) .

Functionalization via Radical Pathways

The iodine substituent facilitates atom-transfer radical reactions:

  • Example : Treatment with tert-butyl hypoiodite generates azetidine radicals, which dimerize or react with alkenes .
  • Mechanism :
    R I+Radical InitiatorR+I\text{R I}+\text{Radical Initiator}\rightarrow \text{R}^\bullet +\text{I}^\bullet
    Subsequent radical trapping yields functionalized products .

Comparative Reactivity

This compound exhibits higher reactivity in substitution and coupling reactions compared to its chloro- and bromo-analogs due to iodine’s lower bond dissociation energy .

Table 3: Halogen Substituent Reactivity

CompoundRelative Reactivity (vs. Iodo)Key Difference
Benzyl 3-chloroazetidine-1-carboxylate0.3×Slower nucleophilic substitution
Benzyl 3-bromoazetidine-1-carboxylate0.6×Moderate coupling efficiency

Mechanism of Action

The mechanism of action of benzyl 3-iodoazetidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactions. The iodine atom at the 3-position makes it a good leaving group, facilitating these reactions. In biological systems, the compound can be used to modify biomolecules through bioconjugation, where it forms stable covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of benzyl 3-iodoazetidine-1-carboxylate can be contextualized by comparing it to related azetidine derivatives. Key analogs include:

Benzyl 3-oxoazetidine-1-carboxylate (CAS: 105258-93-3)

  • Structure : Features a ketone group at the 3-position instead of iodine.
  • Reactivity : The carbonyl group enables nucleophilic additions or reductions, contrasting with the iodo group’s suitability for Suzuki or electrochemical coupling.
  • Applications : Used in ketone-mediated syntheses, such as forming imines or hydrazones.
  • Data : Purity ≥98%, priced upon inquiry .

Benzyl 3-hydroxyazetidine-1-carboxylate (CAS: 128117-22-6)

  • Structure : Contains a hydroxyl group at the 3-position.
  • Reactivity : Polar hydroxyl group facilitates hydrogen bonding and participation in oxidation or protection/deprotection strategies.
  • Applications : Intermediate for functionalized azetidines in medicinal chemistry.
  • Data : Solid form, ≥98% assay .

tert-Butyl 3-iodoazetidine-1-carboxylate

  • Structure : tert-Butoxycarbonyl (Boc) protecting group replaces benzyl.
  • Reactivity: The Boc group offers orthogonal deprotection (acid-sensitive) compared to the hydrogenolysis-labile Cbz group.
  • Applications : Demonstrated in nickel-catalyzed electrochemical glycosylation, yielding C-glycosides in 59% efficiency via halogen-atom transfer (XAT) .
  • Synthesis : Prepared via Zn-mediated coupling in THF under argon .

Comparative Analysis Table

Compound CAS Number Substituent Protecting Group Key Reactivity/Application Yield/Efficiency Reference
This compound 939759-26-9 Iodo Cbz Cross-electrophile coupling, pharmaceutical intermediates N/A
Benzyl 3-oxoazetidine-1-carboxylate 105258-93-3 Ketone Cbz Nucleophilic additions, ketone-based syntheses N/A
Benzyl 3-hydroxyazetidine-1-carboxylate 128117-22-6 Hydroxyl Cbz Oxidation/protection strategies N/A
tert-Butyl 3-iodoazetidine-1-carboxylate N/A Iodo Boc Electrochemical C-glycosylation 59%

Research Findings and Mechanistic Insights

  • Electrochemical Applications : tert-Butyl 3-iodoazetidine-1-carboxylate participates in nickel-catalyzed reductive cross-couplings, leveraging its iodo substituent for halogen-atom-transfer (XAT) pathways. This method avoids traditional photoredox catalysts, enhancing scalability .
  • Synthetic Challenges : The benzyl-protected analog (target compound) may face limitations in acidic conditions due to Cbz group lability, whereas the Boc analog is more stable under basic conditions .

Biological Activity

Benzyl 3-iodoazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an azetidine ring with a benzyl group and an iodine atom at the 3-position, along with a carboxylate functional group at the 1-position. The molecular formula is C11H12INO2C_{11}H_{12}INO_2 . The presence of iodine enhances its reactivity, making it a valuable intermediate for synthesizing biologically active compounds .

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial activity against various pathogens. The specific mechanisms are not fully understood, but the structural features of the compound may contribute to its efficacy against bacteria and fungi .

Anticancer Potential

Studies have shown that certain azetidine derivatives possess anticancer properties . This compound is being investigated as a potential candidate for drug development due to its ability to inhibit cancer cell proliferation. Preliminary in vitro assays suggest promising results, although further studies are needed to elucidate the exact mechanisms of action .

Reactivity and Synthesis Applications

The iodine atom in this compound facilitates nucleophilic substitution reactions, making it a useful building block in organic synthesis. This property allows for the introduction of diverse functional groups at the 3-position of the azetidine ring, which can lead to the development of new therapeutic agents .

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant potential of azetidine derivatives, including this compound. The results indicated varying degrees of antioxidant activity, suggesting that structural modifications could enhance efficacy .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have been conducted using non-cancerous cell lines. These studies aim to determine the safety profile of this compound and its analogs before advancing to more complex biological evaluations .

Synthesis Methods

This compound can be synthesized through several methods involving alkylation reactions or coupling processes with iodine-containing reagents. The following table summarizes some common synthetic routes:

Synthesis MethodDescription
AlkylationUtilizing alkyl halides in the presence of bases to form the azetidine ring structure.
CouplingEmploying transition-metal catalysis (e.g., Negishi coupling) to attach functional groups at the 3-position .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 3-iodoazetidine-1-carboxylate, and how are intermediates characterized?

  • Methodology : The synthesis typically involves introducing the iodine substituent at the 3-position of the azetidine ring. A plausible route includes:

Azetidine ring formation : Cyclization of a β-lactam precursor or ring-opening of epoxides.

Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Carboxylate protection : Benzyl chloroformate (Cbz-Cl) is used to protect the azetidine nitrogen, forming the carboxylate ester .

  • Characterization :

  • NMR : 1^1H and 13^13C NMR confirm the azetidine ring structure and iodine substitution (e.g., deshielded protons adjacent to iodine).
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+^+).
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Q. What purification methods are effective for isolating this compound?

  • Chromatography : Flash column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) is standard.
  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal purity.
  • Critical considerations : Monitor iodine stability during purification—avoid prolonged exposure to light or heat to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve iodination efficiency at the azetidine 3-position?

  • Experimental design :

  • Variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometry of iodinating agents.
  • Design of Experiments (DoE) : Use a fractional factorial design to identify critical parameters. For example, ammonium cerium phosphate catalysts have been applied in analogous ester syntheses to enhance reaction rates .
    • Data analysis : Kinetic modeling (e.g., pseudo-first-order kinetics) can quantify iodination rates under varying conditions .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Chiral auxiliaries : Employ chiral benzyl protecting groups or asymmetric catalysis during azetidine ring formation.
  • Analytical methods :

  • Circular dichroism (CD) : To confirm enantiomeric excess.
  • Chiral HPLC : For separation and purity assessment.
    • Case study : Similar tert-butyl-protected azetidines have been resolved using chiral column chromatography .

Q. How do conflicting literature reports on reaction yields inform troubleshooting?

  • Common pitfalls :

  • Intermediate instability : Azetidine rings may undergo ring-opening under acidic/basic conditions.
  • Iodine volatility : Loss of iodine during rotary evaporation can reduce yields.
    • Mitigation :
  • Use inert atmospheres (N2_2/Ar) and low-temperature workups.
  • Validate starting material purity via NMR or LC-MS .

Data Analysis and Structural Confirmation

Q. What computational tools aid in resolving structural ambiguities for this compound?

  • Software :

  • SHELX suite : For refining X-ray diffraction data to resolve bond lengths/angles and confirm iodine placement .
  • Density Functional Theory (DFT) : Predict NMR chemical shifts and compare with experimental data.
    • Case example : SHELXL refinement has been critical for small-molecule crystallography, even for iodine-containing heterocycles .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Cross-coupling reactions : The iodine substituent enables Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups.
  • Protective group removal : Hydrogenolysis (H2_2, Pd/C) cleaves the benzyl group, exposing the azetidine amine for further functionalization .
  • Case study : Analogous tert-butyl-protected azetidines are intermediates in kinase inhibitor synthesis .

Stability and Storage

Q. What conditions ensure long-term stability of this compound?

  • Storage : Under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
  • Stability tests : Periodic NMR or HPLC analysis to detect decomposition (e.g., iodine loss or ester hydrolysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-iodoazetidine-1-carboxylate
Reactant of Route 2
Benzyl 3-iodoazetidine-1-carboxylate

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